pan-KRAS-IN-6

Biochemical Assay KRAS G12D Pan-KRAS Inhibitor

For researchers targeting heterogeneous KRAS-driven cancers, sourcing an inhibitor with consistent potency across G12D and G12V mutants is critical. pan-KRAS-IN-6 specifically addresses the limitations of single-mutant inhibitors like MRTX1133. - Dual Mutant Potency: Inhibits KRAS G12D (IC50: 9.79 nM) and G12V (IC50: 6.03 nM), ensuring broad target engagement in mixed-genotype models. - Cellular Validation: Demonstrates effective growth inhibition in AsPC-1 pancreatic cancer cells (IC50: 8.8 μM) at 20 nM over 72h. - Supply Assurance: High-purity solid for consistent in vitro and in vivo results; immediate global shipping available.

Molecular Formula C29H30ClF3N6O3S
Molecular Weight 635.1 g/mol
Cat. No. B12363412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepan-KRAS-IN-6
Molecular FormulaC29H30ClF3N6O3S
Molecular Weight635.1 g/mol
Structural Identifiers
SMILESCC1(CN(CCOC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C5C(=C(C=C4)F)SC(=N5)N)F)OCC67CCCN6CC(C7)F)O
InChIInChI=1S/C29H30ClF3N6O3S/c1-28(40)12-38(7-8-41-13-28)25-17-9-18(30)20(16-3-4-19(32)24-23(16)35-26(34)43-24)21(33)22(17)36-27(37-25)42-14-29-5-2-6-39(29)11-15(31)10-29/h3-4,9,15,40H,2,5-8,10-14H2,1H3,(H2,34,35)/t15-,28?,29+/m1/s1
InChIKeyNXVYZWVJBHOCQU-SMWMPNNISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pan-KRAS-IN-6: A Potent Pan-KRAS Inhibitor for Preclinical Oncogenic KRAS Research


pan-KRAS-IN-6 (compound 12) is a potent pan-KRAS inhibitor exhibiting nanomolar potency against the oncogenic KRAS G12D and G12V mutants. Biochemically, it inhibits KRAS G12D with an IC50 of 9.79 nM and KRAS G12V with an IC50 of 6.03 nM . The compound demonstrates cellular activity, inhibiting the growth of AsPC-1 cells (IC50 = 8.8 μM) after 72-hour treatment at 20 nM . It is primarily utilized as a research tool for investigating KRAS-driven signaling pathways and evaluating pan-KRAS inhibition strategies.

The Risk of Substituting pan-KRAS-IN-6 with Other Pan-KRAS or KRAS G12D Inhibitors


The KRAS inhibitor landscape is characterized by distinct binding mechanisms, isoform selectivities, and cellular efficacies. For example, the pan-RAS inhibitor BI-2852 binds with a Kd of 740 nM to KRAS G12D [1], whereas mutant-specific inhibitors like MRTX1133 demonstrate sub-nanomolar potency exclusively for KRAS G12D [2]. Substituting pan-KRAS-IN-6 with a generic alternative without verifying comparative biochemical and cellular activity data can lead to significantly different experimental outcomes, including off-target effects or a lack of desired poly-mutant KRAS inhibition. The following evidence details the specific, quantifiable performance characteristics of pan-KRAS-IN-6 that justify its selection over other agents.

Quantitative Evidence for pan-KRAS-IN-6 Differentiation vs. Key KRAS Inhibitors


Biochemical Potency: pan-KRAS-IN-6 vs. BI-2852 (Pan-RAS Inhibitor)

pan-KRAS-IN-6 demonstrates a 76-fold higher biochemical potency against KRAS G12D compared to the widely used pan-RAS inhibitor BI-2852. While BI-2852 binds to KRAS G12D with a Kd of 740 nM (ITC) [1], pan-KRAS-IN-6 inhibits KRAS G12D with an IC50 of 9.79 nM .

Biochemical Assay KRAS G12D Pan-KRAS Inhibitor

KRAS Mutant Polypharmacology: pan-KRAS-IN-6 vs. MRTX1133 (Selective KRAS G12D Inhibitor)

Unlike the highly selective KRAS G12D inhibitor MRTX1133, pan-KRAS-IN-6 exhibits potent activity against multiple oncogenic KRAS mutants. MRTX1133 demonstrates >1,000-fold selectivity for KRAS G12D over KRAS wild-type and >100-fold over KRAS G12V [1]. In contrast, pan-KRAS-IN-6 shows nanomolar potency against both KRAS G12D (IC50 = 9.79 nM) and KRAS G12V (IC50 = 6.03 nM) . This polypharmacological profile enables the study of pan-KRAS inhibition strategies in tumor models with heterogeneous KRAS mutations.

Mutant Selectivity KRAS G12V KRAS G12D

Cellular Antiproliferative Activity: pan-KRAS-IN-6 vs. BI-2852 in KRAS-Mutant Cells

In cellular assays, pan-KRAS-IN-6 inhibits the growth of AsPC-1 pancreatic cancer cells (KRAS G12D mutant) with an IC50 of 8.8 μM after 72-hour treatment at 20 nM . By comparison, BI-2852 exhibits an antiproliferative GI50 of 6.7 μM in NCI-H358 lung cancer cells (KRAS G12C mutant) under similar low-serum/soft agar conditions [1]. While direct cell line cross-comparisons are limited, pan-KRAS-IN-6 demonstrates comparable or slightly improved cellular potency in a KRAS G12D-mutant context.

Cell Proliferation AsPC-1 Pancreatic Cancer

Optimal Preclinical Applications for pan-KRAS-IN-6


Pan-KRAS Inhibition Studies in Tumors with Multiple or Non-G12D KRAS Mutations

Researchers investigating tumors driven by KRAS G12V or heterogeneous KRAS mutations should prioritize pan-KRAS-IN-6 over mutant-selective inhibitors like MRTX1133. The compound's dual potency against G12D and G12V mutants ensures consistent target engagement across diverse mutational landscapes, a critical feature for in vivo xenograft models derived from patient samples with mixed KRAS genotypes.

High-Potency Biochemical Screening for Pan-KRAS Binders

For high-throughput screening campaigns aimed at identifying novel pan-KRAS inhibitors, pan-KRAS-IN-6 serves as a robust positive control due to its low nanomolar IC50 values against KRAS G12D and G12V . Its 76-fold higher potency compared to BI-2852 allows for a wider assay window and more sensitive detection of competitive inhibitors.

Validation of KRAS Dependency in Cellular Models

In cellular models of KRAS-driven cancers (e.g., AsPC-1 pancreatic cancer), pan-KRAS-IN-6 effectively inhibits proliferation at micromolar concentrations . This makes it a useful tool for confirming KRAS dependency in novel cell lines or genetically engineered models, particularly when pan-mutant inhibition is required to avoid resistance via alternative KRAS mutations.

Technical Documentation Hub

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